molecular formula C8H9Br2N B189553 3,5-Dibromo-2,4,6-trimethylpyridine CAS No. 29976-56-5

3,5-Dibromo-2,4,6-trimethylpyridine

Cat. No. B189553
CAS RN: 29976-56-5
M. Wt: 278.97 g/mol
InChI Key: IVFYLSYVJQNXFC-UHFFFAOYSA-N
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Description

“3,5-Dibromo-2,4,6-trimethylpyridine” is a chemical compound with the CAS Number: 29976-56-5 . It has a molecular weight of 278.97 and its IUPAC name is 3,5-dibromo-2,4,6-trimethylpyridine .


Molecular Structure Analysis

The molecular formula of “3,5-Dibromo-2,4,6-trimethylpyridine” is C8H9Br2N . The InChI code is 1S/C8H9Br2N/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 .


Physical And Chemical Properties Analysis

“3,5-Dibromo-2,4,6-trimethylpyridine” appears as a yellow or light brown solid . It has a theoretical density of 1.702 g/cm^3 and a boiling point of 265°C at 760mmHg . It is stored at refrigerator temperatures .

Scientific Research Applications

  • Theoretical Investigation of Molecular Structure

    • Field : Optical and Quantum Electronics .
    • Application : The compound 4,5-dibromo-2,7dinitro- fluorescein was investigated for its structural analysis, thermodynamics, nonlinear properties, and vibrational analysis .
    • Methods : The restricted Hartree–Fock and density functional theory (PBE1PBE, MPW1PW91, B3PW91, and B3LYP) approach was used to calculate the optimized parameters .
    • Results : The molecule was found to have potential applications as a linear and nonlinear optical material .
  • Enantioseparation

    • Field : Chromatography .
    • Application : The study demonstrated that halogen bonding (XB) can work in HPLC environment .
    • Methods : HPLC was used as a technical tool to systematically investigate σ-hole bonds occurring on the surface of polysaccharide-based chiral stationary phases (CSPs) by properly tuning molecular properties of analyte as σ-hole donor and of selector as σ-hole acceptor, under normal phase (NP) elution conditions .
    • Results : The study provided insights into the use of XB in HPLC environment .
  • Organic Syntheses

    • Field : Organic Chemistry .
    • Application : 2,4,6-Trimethylpyridine is used in organic syntheses .
    • Methods : For example, it can be used for dehydrohalogenation, by binding the formed hydrogen halides .
    • Results : This method can be used to create a variety of organic compounds .
  • Inhibitory Effect on Strawberry Gray Mold

    • Field : Agriculture and Plant Pathology .
    • Application : A compound similar to “3,5-Dibromo-2,4,6-trimethylpyridine”, known as BDDE, has been studied for its inhibitory effect on strawberry gray mold caused by B. cinerea .
    • Methods : The exact methods of application are not specified in the source .
    • Results : The study suggests that BDDE could potentially be used as a treatment for gray mold in strawberries .
  • Oxidation of Methyl Groups

    • Field : Organic Chemistry .
    • Application : 2,4,6-Trimethylpyridine is used in organic syntheses .
    • Methods : For example, it can be used for the oxidation of the methyl groups with potassium permanganate .
    • Results : This method can be used to create a variety of organic compounds .
  • Inhibitory Effect on Strawberry Gray Mold

    • Field : Agriculture and Plant Pathology .
    • Application : A compound similar to “3,5-Dibromo-2,4,6-trimethylpyridine”, known as BDDE, has been studied for its inhibitory effect on strawberry gray mold caused by B. cinerea .
    • Methods : The exact methods of application are not specified in the source .
    • Results : The study suggests that BDDE could potentially be used as a treatment for gray mold in strawberries .

Safety And Hazards

The safety information for “3,5-Dibromo-2,4,6-trimethylpyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dibromo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYLSYVJQNXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355783
Record name 3,5-dibromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,4,6-trimethylpyridine

CAS RN

29976-56-5
Record name 3,5-Dibromo-2,4,6-trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29976-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Szawkało, D Błachut, P Roszkowski, P Pomarański… - Tetrahedron, 2016 - Elsevier
The Suzuki–Miyaura cross-coupling reaction of 3,5-dibromo-2,4,6-collidine and bromo derivatives of 2,6- and 2,4-lutidine with several ortho-substituted boronic acids produced a library …
Number of citations: 7 www.sciencedirect.com
AJ Attias, C Cavalli, B Donnio, D Guillon… - Chemistry of …, 2002 - ACS Publications
We report on the design and synthesis of a new disclike mesogen based on a 3,5-dicyano-2,4,6-tristyrylpyridine core. This compound was characterized by spectroscopic methods (…
Number of citations: 104 pubs.acs.org
HL Wang, B Zhang, Y Dai - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C10H9N3, is essently planar, except for the methyl H atoms. The asymmetric unit consists of two molecules. In the crystal structure, weak intramolecular C—H⋯N …
Number of citations: 1 scripts.iucr.org
AI Reza, K Iwai, N Nishiwaki - The Chemical Record, 2022 - Wiley Online Library
Multiply aryl/alkyl‐substituted pyridines are some of the untapped synthetic targets because of the challenge in regioselectively introducing less polar aryl/alkyl groups at the desired …
Number of citations: 3 onlinelibrary.wiley.com
P Mal, U Lourderaj, Parveen… - The Journal of …, 2003 - ACS Publications
We have investigated the solid-state photobehavior of a broad set of pyridine-3-carboxaldehydes 1−5. The introduction of a heteroatom into mesitaldehydes as in aldehydes 1 raises the …
Number of citations: 3 pubs.acs.org
B Dariusz, S Joanna… - Beilstein Journal of Organic …, 2016 - search.proquest.com
A series of differently substituted 3, 5-diaryl-2, 4, 6-trimethylpyridines were prepared and characterized using the Suzuki–Miyaura coupling reaction with accordingly selected bromo-…
Number of citations: 1 search.proquest.com
G Le-Hoang, L Guénée, S Naseri, C Besnard… - Helv. Chim …, 2023 - researchgate.net
The binding of the terdentate precursor 2, 2о-(4-methyl-3, 5-divinylpyridine-2, 6-diyl) bis (1-allyl-5-bromo-1H-benzo [d] imidazole)(1) to the lanthanide container [Ln (hfac) 3](Ln= La, Eu, …
Number of citations: 1 www.researchgate.net
D Błachut, J Szawkało… - Beilstein Journal of …, 2016 - beilstein-journals.org
A series of differently substituted 3, 5-diaryl-2, 4, 6-trimethylpyridines were prepared and characterized using the Suzuki–Miyaura coupling reaction with accordingly selected bromo-…
Number of citations: 8 www.beilstein-journals.org
F Zhang, CK Arnatt, KM Haney, HC Fang… - European journal of …, 2012 - Elsevier
Recent studies have indicated that the CCR5 chemokine receptor may be a potential target for treating prostate cancer. Thus, development of CCR5 antagonists may provide novel …
Number of citations: 17 www.sciencedirect.com
P Pomarański, Z Czarnocki - Synthesis, 2019 - thieme-connect.com
Multiply arylated heterocycles are interesting structures with highly useful functions and fascinating optoelectronic and biological properties. Pyridines are an important class of …
Number of citations: 17 www.thieme-connect.com

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